molecular formula C18H15ClN2O2 B239768 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No. B239768
M. Wt: 326.8 g/mol
InChI Key: OUJXUDFGVNPRFB-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as Compound A, is a synthetic molecule that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A exerts its biological effects by binding to specific receptors and enzymes in the body. It has been shown to interact with various targets, including ion channels, enzymes, and receptors. The exact mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A is still being investigated, but it is believed to involve the modulation of various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has been shown to have various biochemical and physiological effects, depending on the target it interacts with. It has been found to modulate ion channel activity, enzyme activity, and receptor signaling, leading to changes in cellular processes such as apoptosis, angiogenesis, and neurotransmitter release. 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-established synthesis method. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A.

Future Directions

There are several future directions for research on 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying its biological effects. Additionally, the potential therapeutic applications of 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A in various diseases and conditions need to be explored further. Finally, the optimization of its synthesis method and scale-up for industrial production should also be considered.
Conclusion:
In conclusion, 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A is a synthetic molecule with potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A, and it has been studied extensively for its biological effects and potential therapeutic applications. Future research on 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A should focus on the development of new derivatives, investigation of its molecular mechanisms, and optimization of its synthesis method for industrial production.

Synthesis Methods

5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A is synthesized through a multi-step process involving the reaction of 3-chloro-4-methylbenzaldehyde with pyridine-3-carboxaldehyde, followed by cyclization and amidation reactions. The final product is obtained through purification and crystallization steps. This synthesis method has been optimized to produce high yields of pure 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In drug discovery, 5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide A has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Product Name

5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C18H15ClN2O2/c1-12-4-5-14(9-15(12)19)16-6-7-17(23-16)18(22)21-11-13-3-2-8-20-10-13/h2-10H,11H2,1H3,(H,21,22)

InChI Key

OUJXUDFGVNPRFB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3)Cl

Origin of Product

United States

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